molecular formula C8H15N B2881518 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine CAS No. 1507876-47-2

2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine

Cat. No.: B2881518
CAS No.: 1507876-47-2
M. Wt: 125.215
InChI Key: MZOJCTLXKPJMNY-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine is an organic compound with the molecular formula C8H15N It is a cyclopropane derivative, characterized by the presence of two cyclopropyl groups and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 1-methylcyclopropylcarbinol with a cyclopropylamine derivative under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran. The reaction mixture is then heated to promote the formation of the desired cyclopropane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl groups can interact with hydrophobic regions of proteins, potentially modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylcyclopropyl)cyclopropan-1-amine
  • 1,1’-Bicyclopropyl]-2-amine, 1,1’-dimethyl-

Uniqueness

2-Methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine is unique due to its specific structural arrangement of cyclopropyl groups and the presence of an amine functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methyl-2-(1-methylcyclopropyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7(3-4-7)8(2)5-6(8)9/h6H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOJCTLXKPJMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2(CC2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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